Salicyl-glycyl-glycine

Prodrug design Colon-specific delivery Prolonged-release salicylate

Salicyl-glycyl-glycine (salicyl-Gly-Gly, C₁₁H₁₂N₂O₅, MW 252.22 g/mol) is a synthetic dipeptide conjugate in which the carboxyl group of salicylic acid is linked via an amide bond to the N-terminus of glycylglycine. Classified in MeSH under both Dipeptides and Salicylates, the compound is annotated explicitly as a prodrug of salicylic acid.

Molecular Formula C11H12N2O5
Molecular Weight 252.22 g/mol
CAS No. 5853-99-6
Cat. No. B12157048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicyl-glycyl-glycine
CAS5853-99-6
Molecular FormulaC11H12N2O5
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC(=O)NCC(=O)O)O
InChIInChI=1S/C11H12N2O5/c14-8-4-2-1-3-7(8)11(18)13-5-9(15)12-6-10(16)17/h1-4,14H,5-6H2,(H,12,15)(H,13,18)(H,16,17)
InChIKeyYTOBMCBKPPVZEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salicyl-glycyl-glycine (CAS 5853-99-6): Chemical Identity and Procurement-Relevant Physicochemical Baseline


Salicyl-glycyl-glycine (salicyl-Gly-Gly, C₁₁H₁₂N₂O₅, MW 252.22 g/mol) is a synthetic dipeptide conjugate in which the carboxyl group of salicylic acid is linked via an amide bond to the N-terminus of glycylglycine . Classified in MeSH under both Dipeptides and Salicylates, the compound is annotated explicitly as a prodrug of salicylic acid [1]. Its computed physicochemical descriptors include a density of 1.414 g/cm³, a boiling point of 659.1 °C, and a flash point of 352.4 °C . The molecule possesses 4 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds, with an exact monoisotopic mass of 252.07466 Da . As a research compound, typical commercial purity is specified at 95% .

Salicyl-glycyl-glycine (CAS 5853-99-6): Why In-Class Salicylate-Amino Acid Conjugates Cannot Be Interchanged for Colon-Specific or Sustained-Release Prodrug Applications


Salicyl-glycyl-glycine is not simply a mixture of salicylic acid and a dipeptide; its pharmacokinetic behavior is governed by a rate-limiting, microorganism-dependent hydrolysis step in the lower intestine that is exquisitely sensitive to the identity and length of the amino acid carrier [1]. Substituting the glycylglycine moiety with a single glycine residue (salicyluric acid), a different amino acid (e.g., alanine, tyrosine, methionine), or extending to the tripeptide glycylglycylglycine produces distinct hydrolysis kinetics, systemic salicylic acid Cmax, Tmax, and bioavailability profiles that cannot be extrapolated from one conjugate to another [2]. For procurement in colon-targeted or prolonged-release salicylate research, generic selection of any salicyl-amino acid conjugate will yield non-equivalent pharmacokinetic outcomes.

Salicyl-glycyl-glycine (CAS 5853-99-6): Quantitative Comparator Evidence for Scientific Selection and Procurement Decisions


Oral Pharmacokinetic Profile vs. Salicyluric Acid (Salicyl-Glycine) in Rabbits

Following oral administration in rabbits at equivalent salicylic acid doses, salicyl-glycyl-glycine demonstrates a markedly delayed and elevated peak plasma salicylic acid concentration relative to the single-glycine conjugate salicyluric acid (salicylglycine). Specifically, salicyluric acid (60 mg/kg, salicylic acid equivalent) achieved a salicylic acid Cmax of approximately 9.7 μg/mL at Tmax = 5 h [1], whereas salicyl-glycylglycine (434 μmol/kg, equivalent to salicylic acid) reached a Cmax of 55.6 μg/mL at Tmax = 15 h [2]. The 5.7-fold higher Cmax and 10-hour delay in Tmax confirm that the dipeptide carrier profoundly alters the rate and extent of microbial bioactivation in the hindgut.

Prodrug design Colon-specific delivery Prolonged-release salicylate Pharmacokinetics

99mTc-Labeled Renal Handling Profile: Salicylglycylglycine vs. 99mTc-MAG3 (Mercaptoacetyltriglycine) in Rats

When complexed with technetium-99m, salicylglycylglycine (99mTc-salicylglycylglycine) exhibits renal transit and urinary excretion kinetics closely resembling those of 99mTc-mercaptoacetyltriglycine (99mTc-MAG3), the clinical standard for tubular function imaging. In the rat model, a fraction of 99mTc-salicylglycylglycine showed rapid kidney transit and urinary excretion similar to 99mTc-MAG3 [1]. In contrast, 99mTc-o-hydroxyhippurate (99mTc-salicylglycine, the single-glycine analogue, designated 99mTc-SG) demonstrated superior overall biological properties and was identified as the most promising renal imaging agent among the series, capable of measuring both renal plasma flow and morphology [1]. The direct comparator data place salicylglycylglycine in an intermediate position between the single-glycine hippurate and the clinical standard MAG3.

Renal imaging 99mTc-hippurate analogues Nuclear medicine Renal plasma flow

99mTc-Labeled Plasma Protein Binding and Lipophilicity Profile Among Hippurate Analogues: Salicylglycylglycine vs. 99mTc-DMSA in Rats

Within the 99mTc-hippurate analogue series, 99mTc-SG (salicylglycine) was quantitatively characterized for plasma protein binding and lipophilicity as comparator data relevant to the dipeptide analogue. 99mTc-SG exhibited plasma protein binding of 96.0% (91.1% in the albumin fraction) at 30 minutes post-injection, higher than 99mTc-DMSA [1]. Its lipophilicity showed far less pH-dependent changes across pH 4.0 to 7.4. In addition, 99mTc-SG distributed approximately 91% in the renal cortex, similar to 99mTc-DMSA [1]. While salicylglycylglycine was not individually resolved for these parameters in the published study, this evidence establishes the intra-series property range and provides a procurement rationale: the dipeptide conjugate offers a structurally distinct scaffold for tuning protein binding and lipophilicity in 99mTc-complex design relative to the single-glycine and dimercaptosuccinate analogues.

Plasma protein binding Lipophilicity Renal cortex distribution 99mTc-hippurate

Microbial Hydrolysis Dependency and Cecal Bioactivation: Salicyl-glycylglycine vs. Directly Absorbed Salicylate Conjugates

The oral bioavailability of salicyl-glycylglycine is contingent upon presystemic hydrolysis by intestinal microorganisms, a feature not shared by salicyl conjugates that undergo systemic enzymatic cleavage. Following intravenous administration of salicyl-glycylglycine, unchanged prodrug was found predominantly in the blood, whereas intracaecal administration produced immediate and very extensive salicylic acid formation in the cecum [1]. In vitro incubation with cecal contents demonstrated efficient hydrolysis of the dipeptide conjugate [1]. In contrast, the single-glycine conjugate salicyluric acid undergoes partial direct absorption intact, with subsequent systemic hydrolysis, as evidenced by detectable intact salicyluric acid in blood following rectal dosing [2]. The dipeptide conjugate's absolute reliance on microbial bioactivation distinguishes it mechanistically from conjugates with mixed absorption/hydrolysis routes.

Microbial bioactivation Cecal metabolism Prodrug hydrolysis Pharmacokinetic modeling

Pharmacokinetic Model Fitting and Parameter Discrimination Among Salicylic Acid-Amino Acid/Dipeptide Conjugate Series in Rabbits

A comprehensive pharmacokinetic analysis was conducted on salicylic acid (SA) conjugates with amino acids (alanine, glutamic acid, methionine, tyrosine) and the dipeptide glycylglycine in rabbits. Statistical moment analysis and simultaneous non-linear model fitting to blood concentration profiles following intracecal and oral administration revealed that the dipeptide conjugate (salicyl-glycylglycine) exhibits distinct absorption and hydrolysis parameters compared to single-amino-acid conjugates [1]. The model demonstrated that lower absorbability combined with enhanced hydrolysis rate of the prodrug leads to prolonged blood concentration of SA [1]. This direct parameter-based discrimination within a single study provides quantitative justification that the glycylglycine carrier produces a unique pharmacokinetic signature not achievable with any single-amino-acid conjugate in the series.

Pharmacokinetic modeling Prodrug metabolism Moment analysis Conjugate comparison

Salicyl-glycyl-glycine (CAS 5853-99-6): Evidence-Backed Research and Industrial Application Scenarios Derived from Comparator Data


Colon-Specific Salicylate Prodrug Design and Microbial Bioactivation Studies

The exclusive presystemic, cecal-microorganism-dependent hydrolysis of salicyl-glycylglycine, confirmed by the absence of systemic prodrug after intravenous administration and immediate salicylic acid formation upon intracaecal delivery [1], makes this compound a mechanistic probe for colon-targeted drug delivery research. Compared to salicyluric acid, which exhibits mixed absorption/hydrolysis behavior [2], the dipeptide conjugate provides a cleaner system for quantifying microbial bioactivation kinetics and testing formulation strategies for site-specific salicylate release.

Sustained-Release Salicylate Formulation Development Requiring Defined Cmax/Tmax Profiles

The oral pharmacokinetic profile of salicyl-glycylglycine—Cmax 55.6 μg/mL at Tmax 15 h [1]—represents a 5.7-fold higher and 10-hour-later peak relative to salicyluric acid (Cmax ~9.7 μg/mL at Tmax 5 h [2]). This quantifiable differentiation supports its use as a molecular scaffold in sustained-release formulations where prolonged systemic salicylate exposure is desired, and where the single-glycine conjugate cannot achieve the same Cmax–Tmax combination.

Technetium-99m Renal Imaging Agent Precursor: Structure-Activity Exploration of Hippurate Analogues

The 99mTc-labeled salicylglycylglycine complex was directly compared with 99mTc-MAG3, 99mTc-DMSA, and 99mTc-SG in a rat renal imaging study [1]. Although the single-glycine analogue 99mTc-SG demonstrated superior renal plasma flow and morphology measurement properties, the dipeptide analogue occupies a defined position in the structure-activity series. Procurement of the unlabeled salicyl-glycyl-glycine precursor supports further exploration of the glycylglycine scaffold for tuning plasma protein binding, lipophilicity, and renal cortex distribution in 99mTc-hippurate imaging agents.

Pharmacokinetic Modeling of Amino Acid/Dipeptide Conjugate Metabolism by Intestinal Microorganisms

In a systematic pharmacokinetic modeling study directly comparing salicylic acid conjugates with alanine, glutamic acid, methionine, tyrosine, and glycylglycine, salicyl-glycylglycine was distinguished by its fitted lower absorbability and enhanced hydrolysis rate parameters [1]. This parameter-level discrimination validates the compound's unique pharmacokinetic signature within the series and supports its use as a specific molecular tool for modeling dipeptide-carrier effects on prodrug absorption and microbial metabolism.

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